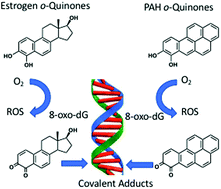Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification
Toxicology Research Pub Date: 2017-09-06 DOI: 10.1039/C7TX00223H
Abstract
o-Quinones are formed metabolically from natural and synthetic estrogens as well as upon exposure to polycyclic aromatic hydrocarbons (PAH) and contribute to estrogen and PAH carcinogenesis by genotoxic mechanisms. These mechanisms include the production of reactive oxygen species to produce DNA strand breaks and oxidatively damaged nucleobases; and the formation of covalent depurinating and stable DNA adducts. Unrepaired DNA-lesions can lead to mutation in critical growth control genes and cellular transformation. The genotoxicity of the o-quinones is exacerbated by nuclear translocation of estrogen o-quinones by the estrogen receptor and by the nuclear translocation of PAH o-quinones by the aryl hydrocarbon receptor. The properties of o-quinones, their formation and detoxication mechanisms, quinone-mediated DNA lesions and their mutagenic properties support an important role in hormonal and chemical carcinogenesis.

Recommended Literature
- [1] Metal acetylacetonate complexes for high energy density non-aqueous redox flow batteries†
- [2] Mineralogical chemistry
- [3] Contents list
- [4] Back cover
- [5] Cs2CO3-promoted [3 + 2] cycloaddition providing an easy protocol toward imidazo[1,2-a]indole derivatives†
- [6] Correction: Sizable magnetic entropy change in bismuth-substituted La0.75Bi0.1Na0.15MnO3 manganite
- [7] Heteroatomic interface engineering of an octahedron VSe2–ZrO2/C/MXene composite derived from a MXene-MOF hybrid as a superior-performance anode for lithium-ion batteries†
- [8] Outcomes of the first round of local authority air quality Review and Assessments under the UK's air quality strategy†‡
- [9] Manganese porphyrin/ICG nanoparticles as magnetic resonance/fluorescent dual-mode probes for imaging of sentinel lymph node metastasis†
- [10] Sticking coefficient and pressure dependence of desorption rate in the statistical rate theory approach to the kinetics of gas adsorption. Carbon monoxide adsorption/desorption rates on the polycrystalline rhodium surface†

Journal Name:Toxicology Research
Research Products
-
CAS no.: 102562-86-7
-
CAS no.: 13073-21-7
-
CAS no.: 16034-43-8









